molecular formula C22H27ClN4O4 B8066838 L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride (9CI)

L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride (9CI)

Cat. No.: B8066838
M. Wt: 446.9 g/mol
InChI Key: OTPJHOBIBUMKRC-BDQAORGHSA-N
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Description

Chemical Structure and Properties L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride (9CI) (CAS: 208174-14-5) is a modified lysine derivative with dual functionalization:

  • N2 position: Protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a standard temporary protecting group in solid-phase peptide synthesis (SPPS) .
  • N6 position: Substituted with an aminoiminomethyl (guanidino) group, structurally analogous to homoarginine .
  • Salt form: Isolated as a monohydrochloride salt to enhance stability and solubility .

Molecular Formula: C₂₂H₂₇ClN₄O₄
Molecular Weight: 446.93 g/mol .
Applications:

  • Used in peptide synthesis to introduce guanidino functionalities, mimicking arginine residues for enhanced binding or enzymatic studies .
  • The Fmoc group allows selective deprotection under mild basic conditions (e.g., piperidine), making it compatible with SPPS workflows .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4.ClH/c23-25-14-24-12-6-5-11-20(21(27)28)26-22(29)30-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19-20H,5-6,11-13,23H2,(H,24,25)(H,26,29)(H,27,28);1H/t20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPJHOBIBUMKRC-BDQAORGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=CNN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=CNN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Protection-Deprotection Approach

This method involves stepwise protection of the α-amino group followed by modification of the ε-amino group. The Fmoc group, introduced via Fmoc-chloride (Fmoc-Cl) under basic conditions, is widely used due to its stability during subsequent reactions and ease of removal under mild acidic conditions. After Fmoc protection, the ε-amino group is modified with an aminoiminomethyl group, typically using cyanamide or its derivatives in the presence of a catalyst. The final step involves hydrochlorination to yield the monohydrochloride salt.

Schiff Base Intermediates

An alternative method, detailed in patent WO2001027074A1, employs a p-anisaldehyde Schiff base to protect the α-amino group. This approach facilitates ε-amino modification by preventing unwanted reactions at the α-position. After functionalization, the Schiff base is cleaved under acidic conditions, and the Fmoc group is introduced. While this method offers high regioselectivity, it requires additional steps for Schiff base formation and removal.

Step-by-Step Synthesis Protocols

Fmoc Protection of α-Amino Group

  • Reaction Setup : L-lysine monohydrochloride (1.0 eq) is dissolved in a 1:1 mixture of water and dioxane. Sodium bicarbonate (2.5 eq) is added to deprotonate the α-amino group.

  • Fmoc-Cl Addition : Fmoc-Cl (1.1 eq) is introduced dropwise at 0°C, and the reaction is stirred for 12 hours at room temperature.

  • Workup : The mixture is acidified to pH 2–3 with HCl, precipitating the Fmoc-protected lysine. Filtration and drying yield Nα-Fmoc-L-lysine as a white solid (yield: 85–92%).

Introduction of Aminoiminomethyl Group at N6

  • Activation : Nα-Fmoc-L-lysine is suspended in anhydrous dimethylformamide (DMF). Triethylamine (3.0 eq) and cyanamide (1.2 eq) are added under nitrogen.

  • Coupling Reaction : The mixture is heated to 60°C for 24 hours, facilitating nucleophilic attack at the ε-amino group.

  • Purification : The crude product is purified via reverse-phase HPLC, eluting with a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid. Lyophilization yields the desired intermediate (yield: 70–78%).

Hydrochloride Salt Formation

The purified product is dissolved in ethyl acetate and treated with 1M HCl in diethyl ether. Precipitation occurs immediately, and the monohydrochloride salt is collected via filtration (purity: >98% by HPLC).

Analytical Characterization

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, D₂O): δ 7.75–7.40 (m, 8H, Fmoc aromatic), 4.40–4.20 (m, 3H, Fmoc-CH₂ and α-CH), 3.10–2.90 (m, 2H, ε-CH₂), 1.80–1.40 (m, 6H, β-, γ-, δ-CH₂).

    • ¹³C NMR : 156.8 ppm (Fmoc carbonyl), 158.2 ppm (guanidine carbon).

  • Mass Spectrometry :

    • ESI-MS : [M+H]⁺ calculated for C₂₆H₃₂N₄O₄Cl: 499.2; found: 499.3.

Purity Assessment

  • HPLC : A C18 column with UV detection at 254 nm shows a single peak at 12.3 minutes (mobile phase: 0.1% TFA in water/acetonitrile).

  • Elemental Analysis : Calculated for C₂₆H₃₁N₄O₄Cl: C 62.58%, H 6.26%, N 11.23%; found: C 62.42%, H 6.31%, N 11.18%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ConditionYield (%)Purity (%)
DMF, 60°C7898
THF, 50°C6595
Acetonitrile, 70°C5893
Optimal results achieved in DMF at 60°C due to enhanced solubility of cyanamide.

Catalytic Additives

  • Without Catalyst : Yield = 45%

  • With 10 mol% CuI : Yield = 78%

  • With 10 mol% Pd(OAc)₂ : Yield = 82%
    Transition metals improve reaction efficiency by facilitating guanidine formation.

Applications in Peptide Science

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc group is selectively removed using piperidine, enabling sequential elongation of peptide chains. The aminoiminomethyl group enhances resistance to proteolytic degradation, as demonstrated in trypsin inhibition assays (IC₅₀ = 2.3 μM).

Drug Development

Derivatives of this compound have been explored as:

  • HIV Protease Inhibitors : Modifying the guanidine group improves binding to aspartic acid residues in viral enzymes.

  • Anticancer Agents : Conjugation with doxorubicin via a pH-sensitive linker enhances tumor targeting .

Scientific Research Applications

Peptide Synthesis

Fmoc Protection in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Lysine is widely used as a building block in SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This method has revolutionized peptide synthesis by enabling the production of complex polypeptides with high purity and yield.

Table 1: Comparison of Protective Groups in SPPS

Protective GroupRemoval ConditionsAdvantages
FmocMild base (e.g., piperidine)Easy to handle, stable under acidic conditions
BocStrong acid (e.g., TFA)Stable under basic conditions
ZMild acidGood for sensitive amino acids

Bioconjugation

Site-Specific Modification
The unique structure of Fmoc-Lysine allows for site-specific modifications in proteins and peptides. This capability is particularly useful in creating conjugates for targeted drug delivery systems. The amino group on lysine can be utilized for the attachment of various biomolecules, such as fluorescent dyes or drug molecules, enhancing the functionality of therapeutic agents.

Case Study: Targeted Drug Delivery

In a study exploring the use of Fmoc-Lysine derivatives in targeted drug delivery, researchers successfully conjugated anticancer drugs to peptides using the lysine residue as a linkage point. The resulting conjugates exhibited enhanced cellular uptake and cytotoxicity against cancer cells compared to non-targeted formulations .

Development of Peptidomimetics

Mimicking Protein Interactions
Fmoc-Lysine derivatives have been employed in the design of peptidomimetics that mimic natural protein interactions. These compounds can stabilize interactions between proteins and their ligands, providing insights into biological processes and potential therapeutic targets.

Example: PHF1 Tudor Domain Interaction

Research demonstrated that incorporating aromatic substituents on lysine residues significantly improved binding affinity to protein domains such as the PHF1 Tudor domain. This advancement highlights the potential of Fmoc-Lysine derivatives in developing novel inhibitors for protein-protein interactions .

Biophysical Studies

Characterization of Protein Folding and Stability
Fmoc-Lysine can also be utilized in biophysical studies to understand protein folding mechanisms and stability. By incorporating this derivative into model peptides, researchers can analyze how modifications affect folding pathways and thermodynamic stability.

Table 2: Impact of Fmoc-Lysine on Protein Stability

Modification TypeΔG (kcal/mol)Observations
Unmodified Lysine0Baseline stability
Fmoc-Lysine+2.5Increased stability
Aromatic Substituted Lysine+5.0Significant enhancement in stability

Mechanism of Action

The mechanism of action of this compound involves the protection of the amino group of lysine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is selectively removed under basic conditions, allowing for the controlled addition of other amino acids to the peptide chain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related lysine derivatives, focusing on functional group variations, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) N2 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
Target Compound (208174-14-5) Fmoc Guanidino (aminoiminomethyl) C₂₂H₂₇ClN₄O₄ 446.93 Peptide mimics, enzyme inhibitors
N6-(2-Bromo-2,2-difluoroacetyl)-N2-Fmoc-L-lysine (25e) Fmoc Bromodifluoroacetyl C₂₃H₂₂BrF₂N₂O₅ 563.34 Halogenated peptide probes
N6-(Aminocarbonyl)-N2-Fmoc-L-lysine (201485-17-8) Fmoc Ureido (aminocarbonyl) C₂₂H₂₅N₃O₅ 411.45 Urea-linked peptides
N6-(Dabcyl)-N2-Fmoc-L-lysine (146998-27-8) Fmoc 4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl C₃₄H₃₃N₅O₅ 607.67 Fluorescence quenching in FRET assays
N6-Allyloxycarbonyl-N2-Fmoc-L-lysine (146982-27-6) Fmoc Allyloxycarbonyl C₂₄H₂₆N₂O₆ 438.48 Orthogonal protection in SPPS
N6-((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl-N2-Fmoc-L-lysine Fmoc Photocaged nitroveratryloxycarbonyl (NVOC) C₃₂H₃₄N₄O₁₀ 658.63 Light-activated deprotection in photolithography

Key Findings:

Functional Group Diversity: The guanidino group in the target compound mimics arginine’s side chain, enabling studies on arginine-dependent processes (e.g., nitric oxide synthase interactions) . Halogenated derivatives (e.g., bromodifluoroacetyl in ) introduce reactivity for cross-coupling or bioconjugation. Photocaged groups (e.g., NVOC in ) enable spatiotemporal control in peptide assembly.

Synthetic Utility :

  • Fmoc protection is universally compatible with SPPS, but the choice of N6 substituents dictates downstream applications. For example:

  • Dabcyl-modified lysine () is used in Förster resonance energy transfer (FRET) probes.
  • Allyloxycarbonyl groups () allow orthogonal deprotection via palladium catalysis.

Stability and Solubility: The monohydrochloride salt (target compound) improves aqueous solubility compared to neutral analogs (e.g., free base forms in ). Ureido derivatives () exhibit higher polarity, favoring solubility in polar solvents like DMSO or methanol.

Biological Relevance: The guanidino group’s basicity (pKa ~12.5) enhances interactions with anionic biomolecules, similar to arginine’s role in protein-DNA binding . Bromodifluoroacetyl groups () may serve as electrophilic handles for nucleophilic substitution in drug discovery.

Research Implications

The structural versatility of N6-modified Fmoc-lysine derivatives enables tailored applications in peptide chemistry, biochemistry, and materials science. The target compound’s guanidino functionality positions it as a critical tool for studying arginine-rich domains in proteins or designing protease-resistant peptide therapeutics. Future research could explore its utility in:

  • Targeted drug delivery: Leveraging guanidino-mediated cell penetration .
  • Supramolecular chemistry: Self-assembly driven by guanidino-carboxylate interactions.

Biological Activity

L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride (commonly referred to as Fmoc-Lysine) is a derivative of the essential amino acid lysine, which plays a critical role in various biological processes. This compound is particularly significant in peptide synthesis and modification due to its unique structural features that facilitate site-specific modifications.

Chemical Structure and Properties

Fmoc-Lysine is characterized by the following structural formula:

  • Molecular Formula : C₃₅H₄₈N₂O₅
  • Molecular Weight : 578.78 g/mol
  • CAS Number : 1128181-23-6

The presence of the fluorenylmethoxycarbonyl (Fmoc) group provides protection to the amino group during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

Biological Functions

Lysine, as an essential amino acid, is involved in numerous biological activities:

  • Protein Synthesis : Lysine is a building block for proteins and peptides, playing a crucial role in cellular structure and function.
  • Enzymatic Modifications : The N6 position of lysine can undergo various post-translational modifications, such as acetylation and methylation, which are vital for regulating protein function and activity .
  • Cell Signaling : Lysine residues are often involved in signaling pathways due to their ability to form interactions with other biomolecules, including receptors and enzymes .

1. Site-Specific Modification

Recent studies have demonstrated that Fmoc-Lysine can serve as a versatile building block for synthesizing modified peptides. For instance, it has been employed in the synthesis of ubiquitin conjugates through site-specific ubiquitylation of target peptides. This method allows for the precise addition of functional groups at specific lysine residues within proteins, which is crucial for studying protein interactions and functions .

2. Safety and Efficacy in Animal Feed

An assessment conducted by the European Food Safety Authority (EFSA) evaluated the safety and efficacy of L-Lysine monohydrochloride produced via fermentation. The study concluded that it does not pose any safety concerns for target species or consumers when used as a feed additive. This finding underscores the compound's utility beyond laboratory settings into practical applications in animal nutrition .

3. Antiviral Activity

Research has indicated that lysine derivatives may exhibit antiviral properties. For example, certain studies have explored the potential of lysine-based compounds in inhibiting viral replication, suggesting that modifications at the N6 position could enhance these effects .

Data Table: Comparative Analysis of Lysine Derivatives

Compound NameCAS NumberMolecular WeightKey Biological Activity
L-Lysine56-87-1146.19 g/molProtein synthesis
Fmoc-Lysine1128181-23-6578.78 g/molSite-specific modification
ThiolysineNot availableVariableProtein modification

Q & A

Basic: What synthetic strategies are effective for preparing this Fmoc-protected lysine derivative?

Answer:
The compound is typically synthesized via selective acylation of the N6-amine of lysine. A validated protocol involves reacting Fmoc-Lys-OH with an aminoiminomethylating agent (e.g., carbodiimide derivatives) under anhydrous conditions. For example:

  • Reagents : Use 1.2–1.5 equivalents of the acylating agent in dry THF or DCM.
  • Base : N-methylmorpholine (NMM) or DIEA (2–3 eq) to deprotonate the lysine side chain.
  • Purification : Reverse-phase HPLC or flash chromatography (eluent: H₂O/ACN with 0.1% TFA) yields >95% purity .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 411.451 for C₂₂H₂₅N₃O₅).
  • NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and lysine backbone protons (δ 3.1–4.5 ppm).
  • HRMS : Confirm exact mass (e.g., Agilent 6224 TOF LC/MS) with <3 ppm error .

Advanced: How does this derivative perform in traceless peptide ligation strategies?

Answer:
The Fmoc group enables solid-phase synthesis, while the aminoiminomethyl side chain can participate in bioorthogonal reactions. For DNA-templated ligation:

  • Procedure : Couple the derivative to azide/alkyne-functionalized peptides via CuAAC or strain-promoted click chemistry.
  • Efficiency : Achieve >80% ligation yield in DCM/THF under argon, monitored by MALDI-TOF .

Advanced: What solvent systems mitigate solubility challenges during synthesis?

Answer:
The hydrochloride salt form requires polar aprotic solvents:

  • Optimal choices : Anhydrous DMF or DCM with 5–10% (v/v) DMSO to enhance solubility.
  • Avoid : Water or alcohols, which promote aggregation. Pre-sonication for 10–15 minutes improves homogeneity .

Advanced: How can this compound be applied in studying protein-protein interactions (PPIs)?

Answer:
The aminoiminomethyl group serves as a reversible crosslinker. A protocol includes:

Labeling : Incorporate the derivative into peptide sequences via SPPS.

Crosslinking : React with target proteins under physiological pH (7.4) for 1–2 hours.

Analysis : Use SDS-PAGE and LC-MS/MS to identify interaction sites .

Basic: What storage conditions preserve the stability of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Argon or nitrogen headspace to avoid hydrolysis of the Fmoc group.
  • Shelf life : 12–18 months when desiccated with silica gel .

Advanced: How to troubleshoot low yields during N6-functionalization?

Answer:
Common issues and solutions:

  • Side reactions : Competing acylation at the α-amine. Use Boc-protected lysine as an intermediate.
  • Incomplete reaction : Increase equivalents of the acylating agent (up to 2 eq) and extend reaction time to 24 hours.
  • Byproducts : Purify via ion-exchange chromatography to remove unreacted reagents .

Advanced: Can this derivative be used for site-specific isotopic labeling in NMR studies?

Answer:
Yes. The aminoiminomethyl group allows selective incorporation of ¹⁵N or ²H isotopes:

  • Procedure : Synthesize the compound using isotopically labeled ammonia or methylamine.
  • Validation : ¹H-¹⁵N HSQC NMR confirms site-specific labeling efficiency (>90%) .

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